4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Description
Historical Context and Significance of Azaindole Frameworks in Heterocyclic Chemistry
The significance of the azaindole framework in medicinal chemistry is immense. They are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets with high affinity. mdpi.com The introduction of a nitrogen atom into the six-membered ring can modulate properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. mdpi.com This strategic modification has been instrumental in the development of therapeutic agents, particularly in the field of oncology. pharmablock.com A primary reason for their success, especially as kinase inhibitors, is the ability of the pyridine (B92270) nitrogen to act as a hydrogen bond acceptor, mimicking the interactions of the adenine (B156593) moiety of ATP with the kinase hinge region. mdpi.com This has led to the emergence of numerous azaindole-based molecules in drug discovery programs targeting a variety of protein kinases. nih.gov
Overview of Pyrrolo[2,3-b]pyridine Isomers and Their Chemical Architectures
The term "azaindole" encompasses four principal positional isomers, distinguished by the location of the nitrogen atom within the six-membered ring. These isomers are 4-azaindole (B1209526) (pyrrolo[3,2-b]pyridine), 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine), 6-azaindole (B1212597) (pyrrolo[2,3-c]pyridine), and 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine). mdpi.com The subject of this article, the pyrrolo[2,3-b]pyridine system, corresponds to the 7-azaindole isomer. nist.gov
Each isomer possesses a unique chemical architecture and distinct electronic properties, which in turn influences its reactivity and biological activity. The fusion of the electron-rich pyrrole (B145914) ring with the electron-deficient pyridine ring creates a unique electronic landscape that allows for a variety of chemical transformations. Of these isomers, the 7-azaindole scaffold is the most frequently utilized in drug discovery, largely due to its structural similarity to the adenine fragment of ATP. pharmablock.com
| Common Name | Systematic Name | Chemical Structure | CAS Registry Number |
|---|---|---|---|
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | ![]() | 271-63-6 |
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | 272-49-1 | |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | 271-25-0 | |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | 270-90-6 |
Rationale for Focusing on Substituted Pyrrolo[2,3-b]pyridine Systems, with Emphasis on 4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine
The exploration of substituted pyrrolo[2,3-b]pyridine systems is a highly active area of research, as the introduction of various functional groups at different positions on the scaffold is a primary strategy for discovering novel therapeutic agents. researchgate.net The nature and position of these substituents dictate the molecule's interaction with its biological target, thereby influencing its potency, selectivity, and pharmacokinetic profile. Research has demonstrated that derivatives of this scaffold exhibit a wide range of pharmacological activities, including potent inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β) and fibroblast growth factor receptor (FGFR). rsc.orgnih.gov
The specific compound, this compound, incorporates two key structural modifications that are of significant interest in medicinal chemistry.
The 4-Chloro Substituent : The chlorine atom at the 4-position of the pyridine ring is a crucial synthetic handle. Its electron-withdrawing nature enhances the electrophilicity of the ring, making this position highly reactive towards nucleophilic aromatic substitution (SNAr) reactions. srinichem.com This allows for the facile introduction of amines, thiols, and alkoxides. Furthermore, the 4-chloro group enables various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov Consequently, 4-chloro-pyrrolo[2,3-b]pyridines are valuable intermediates for the synthesis of complex molecular libraries aimed at drug discovery. nih.govchemicalbook.com
The 2-Ethyl Substituent : Substitution at the 2-position of the pyrrole ring is a common strategy to probe the binding pocket of target proteins and optimize biological activity. An alkyl group, such as ethyl, can influence the molecule's conformation and lipophilicity. In the context of kinase inhibitors, for example, substituents at this position can extend into hydrophobic regions of the ATP-binding site, potentially increasing binding affinity and selectivity. The choice of an ethyl group represents a specific modification within structure-activity relationship (SAR) studies to balance potency with desirable drug-like properties.
Therefore, the focus on this compound is rationalized by its potential as both a versatile building block for the synthesis of more complex, biologically active molecules and as a probe to understand the structural requirements for potent and selective interactions with various therapeutic targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-6-5-7-8(10)3-4-11-9(7)12-6/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFOZMMMGNISOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CN=C2N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrrolo 2,3 B Pyridine and Its Functionalized Derivatives
Strategies for Core Pyrrolo[2,3-b]pyridine Ring System Construction
The construction of the fundamental pyrrolo[2,3-b]pyridine ring system can be approached in several ways, primarily by forming either the pyrrole (B145914) or the pyridine (B92270) ring in a cyclization step.
A common strategy for synthesizing the pyrrolo[2,3-b]pyridine skeleton involves building the pyrrole ring onto an already existing, appropriately substituted pyridine ring. These methods are often analogous to classical indole (B1671886) syntheses. Modifications of the Madelung and Fischer indole syntheses have been successfully applied to prepare a variety of 2-, 3-, and 4-alkyl and -aryl substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org
Another prominent method is the Bartoli reaction, which involves the reaction of a 2-halogen-3-nitropyridine with a vinyl Grignard reagent. nbuv.gov.ua This approach is widely used due to its versatility and the high yields it can achieve. nbuv.gov.ua A two-step alternative to the Bartoli reaction allows for the synthesis of 2,3-unsubstituted 6-azaindoles (pyrrolo[2,3-c]pyridines, an isomer of the target scaffold) with even higher yields, involving the formation of enamines from 3-nitropyridines followed by reductive cyclization. nbuv.gov.ua Tandem Sonogashira coupling followed by intramolecular cyclization of a substituted iodopyridine with a terminal alkyne also provides a direct route to the pyrrolo[2,3-c]pyridine system. nbuv.gov.ua
An alternative synthetic route involves the construction of the pyridine ring on a pre-existing pyrrole scaffold. This approach often begins with a 2-aminopyrrole derivative. A key step in one such synthesis is the reaction of a 2-aminopyrrole with a reagent like ethyl ethoxymethylenemalonate, followed by a cyclization step achieved by heating the intermediate in diphenyl ether. tandfonline.com A drawback of this particular method is that it initially yields a pyridone derivative, which then requires two additional steps—chlorination and subsequent dechlorination—to be converted into the desired pyrrolopyridine. tandfonline.com
A more direct method utilizes the sodium salt of 3,3-dimethoxy-2-formylpropanenitrile, which reacts with a 2-aminopyrrole to afford the pyrrolo[2,3-b]pyridine core. tandfonline.com Cyclocondensation reactions between 2-amino-1H-pyrrole-3-carbonitrile derivatives and various active methylene (B1212753) compounds in an acidic medium have also been established as an effective method for producing new substituted 1H-pyrrolo[2,3-b]pyridines. ajol.inforesearchgate.net
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| Pyrrole Formation | Substituted Pyridine | Madelung/Fischer Synthesis Conditions | Alkyl/Aryl Substituted Pyrrolo[2,3-b]pyridines | rsc.org |
| Pyridine Formation | 2-Aminopyrrole | Ethyl ethoxymethylenemalonate, heat | Pyrrolo[2,3-b]pyridone | tandfonline.com |
| Pyridine Formation | 2-Aminopyrrole-3-carbonitrile | Active Methylene Compounds, Acid | Substituted Pyrrolo[2,3-b]pyridines | ajol.inforesearchgate.net |
| One-Pot Synthesis | 1-Substituted-2-cyanomethylpyrrole | Sodium salt of 3,3-dimethoxy-2-formylpropanenitrile, Acetic Acid | N-Alkyl Pyrrolo[2,3-b]pyridine-dicarbonitriles | tandfonline.com |
Targeted Functionalization and Derivatization of the Pyrrolo[2,3-b]pyridine Core
Once the core ring system is assembled, targeted functionalization is necessary to install the specific substituents of 4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine. This involves regioselective introduction of a chlorine atom at C4 and an ethyl group, typically at C2.
The introduction of a chlorine atom at the C4 position of the pyrrolo[2,3-b]pyridine ring is a critical step. The selective halogenation of pyridine rings can be challenging due to the inherent low reactivity of the pyridine nucleus towards electrophilic substitution. digitellinc.com However, specific methodologies have been developed to achieve this transformation.
Often, the 4-chloro derivative is prepared from a corresponding 4-hydroxy or 4-pyridone precursor. The conversion of a pyridone to a pyridine requires chlorination, commonly using reagents like phosphorus oxychloride (POCl₃), followed by a dechlorination step if the pyridine form is desired. tandfonline.com In many synthetic routes, 4-chloro-7-azaindole (B22810) (4-chloro-1H-pyrrolo[2,3-b]pyridine) is used as a key intermediate, which can be purchased commercially or synthesized. nih.govchemicalbook.com
For instance, the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde starts from 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, indicating that the 4-chloro moiety is already present on the starting material. chemicalbook.com The challenge of C4-alkylation of pyridines has been addressed by using a blocking group strategy to direct functionalization, which could potentially be adapted for halogenation. nih.govchemrxiv.org
Modification of the pyrrole nitrogen (N1) is a common strategy in the synthesis of pyrrolo[2,3-b]pyridine derivatives, often for the introduction of protecting groups or to modulate the compound's properties. The N1 position can be readily alkylated or arylated using a base to deprotonate the pyrrole nitrogen, followed by reaction with an appropriate electrophile, such as an alkyl or aryl halide.
In the synthesis of complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the pyrrole nitrogen is protected with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group. nih.gov This protection is achieved by treating the 4-chloro-7-azaindole with a base like sodium hydride (NaH) and then adding SEM-Cl. nih.gov This demonstrates a standard procedure for N1-alkylation. The N-alkylation of indigo (B80030) and indirubin, which contain similar pyrrole-like motifs, using electrophiles like ethyl bromoacetate (B1195939) in the presence of a base like caesium carbonate, further illustrates the general principle of N-alkylation on such heterocyclic systems. mdpi.com
| Functionalization | Position | Reagents/Method | Purpose | Reference |
| Chlorination | C4 | From 4-pyridone using POCl₃ | Introduction of Chlorine | tandfonline.com |
| N-Alkylation | N1 | NaH, SEM-Cl | Protection of Pyrrole Nitrogen | nih.gov |
| N-Alkylation | N1 | Base (e.g., Cs₂CO₃), Alkyl Halide | Introduction of Alkyl Groups | mdpi.com |
Introduction of Ethyl Group at C2 (Specific to this compound)
The introduction of an ethyl group at the C2 position of the 4-chloro-1H-pyrrolo[2,3-b]pyridine core is a key step in the synthesis of the target compound. While direct ethylation methods on the pre-formed heterocycle are not extensively detailed in the provided context, analogous syntheses often involve the construction of the pyrrole ring with the C2 substituent already in place. This can be achieved through modifications of classical indole syntheses, such as the Fischer or Madelung methods, adapted for the azaindole system. rsc.org For instance, a common strategy involves the cyclization of an appropriately substituted aminopyridine precursor that already contains the propionyl group or a related moiety, which is then reduced to the ethyl group.
Another plausible approach involves the use of a C2-unsubstituted or C2-halogenated 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate. A C2-iodo derivative, for example, could potentially undergo a palladium-catalyzed cross-coupling reaction with an ethylating agent, such as ethylboronic acid or diethylzinc, although specific examples for this exact transformation are not immediately available in the search results. The reactivity of different positions on the pyrrolo[2,3-b]pyridine ring system often dictates the synthetic strategy, with C2 and C3 positions of the pyrrole ring being common sites for functionalization.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. libretexts.orgyonedalabs.com In the context of pyrrolo[2,3-b]pyridines, a chloro-substituted derivative can react with various aryl- or heteroarylboronic acids. nih.govnih.gov For instance, the chlorine atom at the C4 position of this compound makes it a suitable substrate for Suzuki-Miyaura coupling. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. acs.org The choice of ligand can be critical for achieving high yields and selectivity. organic-chemistry.org Studies on related 2,4-dichloropyridines have shown that site-selectivity can be controlled by the choice of ligand, with sterically hindered N-heterocyclic carbene (NHC) ligands promoting coupling at the C4 position. nih.gov
A general procedure for a Suzuki-Miyaura reaction on a related 4-chloro-pyrrolopyridine derivative involves reacting the chloro-compound with a boronic acid in the presence of a palladium catalyst like Pd₂(dba)₃ and a suitable base such as K₂CO₃ in a solvent mixture like dioxane/water. nih.gov
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org The 4-chloro position of the pyrrolo[2,3-b]pyridine core is reactive towards nucleophilic aromatic substitution and is an excellent handle for introducing amino substituents via Buchwald-Hartwig amination. nih.govmdpi.com This reaction typically involves a palladium catalyst, a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., Cs₂CO₃ or NaOBut). chemspider.comresearchgate.net The reaction conditions can be tailored to accommodate a wide range of amines, including primary and secondary amines. wikipedia.org A study on a similar 4-chloro-pyrrolopyrimidine system demonstrated successful amination with various anilines using hydrochloric acid as a promoter in water. preprints.org
A representative procedure involves heating a mixture of the chloro-substituted pyrrolo[2,3-b]pyridine, the desired amine, a palladium catalyst (like Pd(OAc)₂), a ligand (like BINAP), and a base (like cesium carbonate) in a solvent such as 1,4-dioxane. mdpi.com
| Reaction Type | Key Reagents | Bond Formed | Typical Position on Pyrrolo[2,3-b]pyridine |
| Suzuki-Miyaura Coupling | Organoboron reagent, Palladium catalyst, Base | C-C | C4 (from 4-chloro precursor) |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Ligand, Base | C-N | C4 (from 4-chloro precursor) |
Functionalization at Other Ring Positions (C3, C5, C6) via Directed Metalation or Electrophilic Substitution
Beyond the C2 and C4 positions, the pyrrolo[2,3-b]pyridine ring can be functionalized at other sites, namely C3, C5, and C6, using various synthetic strategies.
Directed Metalation: Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org A directing metalation group (DMG) on the ring directs a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a nucleophilic site for reaction with an electrophile. uwindsor.ca For the pyrrolo[2,3-b]pyridine system, an existing substituent can direct metalation to a specific position. For example, a protecting group on the pyrrole nitrogen can influence the site of lithiation. While specific examples for this compound are not detailed, the general principles of DoM on pyridines and other N-heterocycles are well-established. znaturforsch.comharvard.edu The choice of base and reaction conditions is crucial to avoid side reactions, such as the addition of the organometallic reagent to the pyridine ring. harvard.edu
A general approach involves treating the N-protected pyrrolo[2,3-b]pyridine with a strong base like s-butyllithium at low temperatures, followed by quenching with an electrophile such as N,N-dimethylformamide (DMF) to introduce a formyl group. chemicalbook.com
Electrophilic Substitution: The pyrrole ring of the pyrrolo[2,3-b]pyridine system is generally more susceptible to electrophilic attack than the pyridine ring. Electrophilic substitution reactions such as nitration, bromination, and iodination typically occur at the C3 position. rsc.org The pyridine ring is electron-deficient and generally requires harsh conditions for electrophilic substitution. The outcome of electrophilic substitution on pyridine itself is highly dependent on the reaction conditions and the nature of the electrophile, with substitution at the C3 position being generally favored. youtube.com For the fused pyrrolo[2,3-b]pyridine system, the reactivity of the pyridine ring is further modulated by the electron-rich pyrrole ring. Functionalization at C5 can be achieved, for instance, by introducing a formyl group via a Vilsmeier-Haack type reaction on the N-protected pyrrolo[2,3-b]pyridine. chemicalbook.com
Optimization of Reaction Conditions and Yields for Advanced Syntheses
The optimization of reaction conditions is a critical aspect of synthesizing complex molecules based on the pyrrolo[2,3-b]pyridine scaffold to maximize yields and minimize side products. rsc.org Key parameters that are often varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. acs.orgacs.org
In the context of palladium-catalyzed cross-coupling reactions, screening different phosphine ligands and bases is a common strategy. acs.org For instance, in a Suzuki-Miyaura coupling, the use of Pd(PPh₃)₄ might be compared with a combination of Pd₂(dba)₃ and a different phosphine ligand. nih.gov Temperature and reaction time are also crucial; prolonged reaction times or higher temperatures might lead to the formation of undesired byproducts, such as diarylated products in Suzuki-Miyaura reactions. nih.gov
The table below illustrates an example of optimizing a phosphine-mediated reaction, showing how changes in the phosphine, base, and solvent can significantly impact the reaction yield. acs.org
| Entry | Phosphine (PR₃) | Base | Solvent | Time (h) | Yield (%) |
| 1 | PBu₃ | Et₃N | THF | 12 | 20 |
| 2 | PBu₃ | Et₃N | THF | 12 | 40 |
| 3 | PCy₃ | Et₃N | THF | 12 | 75 |
| 4 | PPhMe₂ | Et₃N | THF | 12 | 82 |
| 5 | PPh₂Me | Et₃N | THF | 12 | 78 |
| 6 | PPh₃ | Et₃N | THF | 12 | 86 |
| 7 | PPh₃ | Et₃N | Toluene | 12 | 75 |
| 8 | PPh₃ | Et₃N | Dioxane | 12 | 68 |
| 9 | PPh₃ | Et₃N | CH₃CN | 12 | 55 |
| 10 | PPh₃ | Et₃N | DCE | 12 | 86 |
| 11 | PPh₃ | DBU | DCE | 12 | 34 |
| 12 | PPh₃ | Pyridine | DCE | 12 | 86 |
| 13 | PPh₃ | None | DCE | 24 | 52 |
This table is a representative example of reaction optimization and is based on a similar chemical transformation. acs.org
Chemo- and Regioselectivity Challenges in Pyrrolo[2,3-b]pyridine Synthesis
The synthesis of functionalized pyrrolo[2,3-b]pyridines often presents significant challenges in chemo- and regioselectivity, particularly when multiple reactive sites are present on the molecule. researchgate.net
For substrates containing multiple halogen atoms, achieving selective reaction at a single position can be difficult. nih.gov For example, in a molecule with both an iodo and a chloro substituent, palladium-catalyzed cross-coupling reactions will preferentially occur at the more reactive C-I bond over the C-Cl bond. This difference in reactivity can be exploited to achieve chemoselective functionalization. nih.gov However, if the reactivities are similar, a mixture of products may be obtained.
Regioselectivity is another major challenge, especially in electrophilic substitution and metalation reactions. The presence of multiple potential reaction sites on the pyrrolo[2,3-b]pyridine ring system can lead to the formation of isomeric products. znaturforsch.com For instance, lithiation can occur at different positions depending on the directing group and reaction conditions. chemicalbook.com Similarly, in cross-coupling reactions involving di- or poly-halogenated substrates, controlling the site of the first and subsequent couplings is crucial for the synthesis of a specific isomer. The use of specific ligands in palladium catalysis has been shown to influence the regioselectivity of cross-coupling reactions on dichloropyridines. nih.gov Careful control of reaction parameters and a thorough understanding of the inherent reactivity of the heterocyclic system are essential to overcome these selectivity challenges. researchgate.netallfluoro.com
Reaction Mechanisms and Chemical Transformations of Pyrrolo 2,3 B Pyridine Systems
Mechanistic Investigations of Cyclization and Ring-Forming Reactions
The synthesis of the core pyrrolo[2,3-b]pyridine scaffold can be achieved through several strategic approaches, typically involving the construction of one ring onto the other pre-formed ring. While specific literature for the 2-ethyl derivative is limited, general mechanisms for related structures provide insight.
One common strategy involves building the pyrrole (B145914) ring onto a functionalized pyridine (B92270) precursor. For instance, a substituted 2,3-diaminopyridine (B105623) can undergo condensation with a suitable carbonyl compound, followed by an intramolecular cyclization and aromatization to form the fused bicyclic system.
Conversely, and more frequently described for related isomers like pyrrolo[2,3-d]pyrimidines, is the construction of the six-membered ring onto a pyrrole. This can involve the reaction of a pyrrole derivative bearing functional groups at the 2 and 3 positions, such as a β-enaminonitrile or β-enaminoester, with bifunctional reagents like formamide (B127407) or urea, leading to the cyclization of the pyrimidine (B1678525) ring. researchgate.net A widely used method for constructing the pyrrolo[2,3-b]pyridine skeleton is the Fischer indole (B1671886) synthesis, which can be adapted for 7-azaindole (B17877) synthesis starting from a suitable pyridylhydrazine and a ketone or aldehyde. The reaction proceeds through a pyridylhydrazone intermediate, which, under acidic conditions, undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement (the Fischer rearrangement) followed by tautomerization and elimination of ammonia (B1221849) to form the aromatic pyrrole ring.
The final step in synthesizing 4-chloro-substituted analogs often involves the chlorination of a corresponding 4-hydroxy or 4-oxo precursor (e.g., 1H-pyrrolo[2,3-b]pyridin-4-one). This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the activation of the hydroxyl group by the chlorinating agent, converting it into a better leaving group, which is then displaced by a chloride ion. guidechem.com
Nucleophilic Substitution and Rearrangement Pathways in 4-Chloropyrrolo[2,3-b]pyridines
The chlorine atom at the C4 position of the pyrrolo[2,3-b]pyridine ring is highly susceptible to nucleophilic substitution, a cornerstone of its utility as a synthetic intermediate. chemicalbook.comsrinichem.com This reactivity is driven by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate formed during the substitution process.
The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). The reaction is initiated by the attack of a nucleophile (such as an amine, alkoxide, or thiol) on the electron-deficient C4 carbon. This step, typically the rate-determining one, disrupts the ring's aromaticity and forms a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com A key resonance structure of this intermediate places the negative charge on the electronegative pyridine nitrogen, providing significant stabilization. stackexchange.com Aromaticity is subsequently restored through the expulsion of the chloride leaving group. youtube.com
This SNAr pathway can be catalyzed under acidic conditions, particularly for aminolysis reactions. Protonation of the pyridine nitrogen further increases the electrophilicity of the C4 position, facilitating nucleophilic attack. However, an excess of acid can lead to competing solvolysis reactions where the solvent acts as the nucleophile. ntnu.no
Beyond classical SNAr, palladium-catalyzed cross-coupling reactions are powerful methods for C-C and C-N bond formation at the C4 position. The two most prominent examples are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: This reaction couples the C4-chloro position with a primary or secondary amine. The catalytic cycle involves the oxidative addition of the 4-chloropyrrolopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the 4-amino product and regenerate the Pd(0) catalyst. Research on related scaffolds has shown this to be a highly effective method for installing diverse amino groups. nih.govmdpi.com
Suzuki-Miyaura Cross-Coupling: This reaction forms a new C-C bond by coupling the 4-chloropyrrolopyridine with an organoboron reagent (e.g., a boronic acid or ester). The mechanism is similar, involving oxidative addition of the aryl chloride to Pd(0), followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to furnish the C4-arylated or C4-alkylated product. nih.govmdpi.comnih.gov
The following table summarizes representative conditions for these transformations on related 4-chloropyrrolo[2,3-b]pyridine scaffolds.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | SEM-protected 4-chloro-6-bromopyrrolopyrimidine | Pyridin-3-ylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 °C, 6 h | N/A (used directly) | mdpi.com |
| Suzuki-Miyaura Coupling | SEM-protected 4-chloro-5-iodopyrrolopyrimidine | (6-Chloropyridin-3-yl)boronic acid | Pd(dppf)₂Cl₂ | Na₂CO₃ | EtOH/H₂O | Reflux, 16 h | 64% | mdpi.com |
| Suzuki-Miyaura Coupling | SEM-protected 4-chloro-2-iodopyrrolopyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 100 °C, 30 min | 75% | nih.gov |
Rearrangement pathways are less commonly observed. However, under certain conditions, such as deprotection of a SEM-protected amine with trifluoroacetic acid (TFA), side reactions can lead to complex structures. One study reported the formation of a tricyclic eight-membered ring, suggesting that the release of formaldehyde (B43269) during deprotection can lead to an unexpected intramolecular electrophilic aromatic substitution. nih.gov
Understanding Reactivity and Selectivity in Functionalization Reactions
The functionalization of the 4-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold is governed by the inherent electronic properties of the fused ring system, allowing for regioselective reactions. The pyridine ring is electron-deficient, making positions C2, C4, and C6 electrophilic, while the pyrrole ring is electron-rich, making it nucleophilic and prone to electrophilic attack.
The presence of a halogen at C4 makes it the primary site for nucleophilic attack, as discussed previously. However, in substrates with multiple halogen substituents, chemoselectivity becomes a critical factor. Studies on a 2-iodo-4-chloropyrrolo[2,3-b]pyridine derivative demonstrated that palladium-catalyzed reactions can be directed to a specific site based on the reactivity of the C-X bond. nih.gov The C-I bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. Consequently, a Suzuki-Miyaura coupling occurs exclusively at the C2 position, leaving the C4-chloro group intact for subsequent functionalization, such as a Buchwald-Hartwig amination. nih.gov This differential reactivity allows for a stepwise and controlled introduction of different substituents at distinct positions on the scaffold.
The table below illustrates this observed chemoselectivity.
| Substrate | Reaction | Conditions | Position of Reaction | Outcome | Reference |
|---|---|---|---|---|---|
| SEM-protected 2-iodo-4-chloropyrrolopyridine | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd₂(dba)₃, K₂CO₃, 100 °C | C2 | Selective C-C bond formation at C2, C4-Cl remains. | nih.gov |
| Buchwald-Hartwig Amination | Secondary amine, RuPhos Pd G2, NaOtBu | C2 | Unsuccessful; oxidative addition of palladium occurs preferentially at C2, leading to reduction, not amination at C4. |
This demonstrates that the choice of catalyst, ligand, and reaction conditions is crucial for controlling the site of functionalization. The oxidative addition step of the catalytic cycle is key; it occurs preferentially at the more labile C-I bond over the stronger C-Cl bond. nih.gov
Stability and Degradation Pathways of Pyrrolo[2,3-b]pyridine Derivatives
Derivatives of pyrrolo[2,3-b]pyridine are generally stable under standard storage conditions (cool, dry, away from light). However, the presence of the electron-deficient pyridine ring and the labile chloro group renders the molecule susceptible to degradation under specific conditions, particularly in the presence of strong acids or bases. chemicalbook.com
Acid-Mediated Degradation: In strongly acidic media, the pyridine nitrogen can be protonated. While this activates the ring for certain reactions, it can also promote degradation. A notable pathway is solvolysis, where a nucleophilic solvent (e.g., water, ethanol, or propanol) displaces the C4-chloro group. ntnu.no This can be a significant side reaction during acid-catalyzed aminations if not carefully controlled. ntnu.no Furthermore, harsh acidic conditions used for the removal of protecting groups like SEM can lead to unintended side products. For example, prolonged treatment with TFA has been shown to cause complex intramolecular cyclizations. nih.gov
Base-Mediated Degradation: Strong bases can deprotonate the pyrrole N-H, increasing the electron density of the ring system. While this can facilitate certain reactions, it may also lead to instability or undesired subsequent reactions. In the presence of strong alkalis, decomposition of the heterocyclic core can occur. chemicalbook.com
Thermal and Photochemical Stability: While generally stable, prolonged exposure to high heat or UV radiation can potentially lead to decomposition, a common characteristic of complex organic molecules. The specific degradation products from thermal or photochemical pathways for this scaffold are not extensively documented in the available literature.
Advanced Spectroscopic Characterization and Structural Elucidation of Pyrrolo 2,3 B Pyridines
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing critical insights into the molecular structure and electronic environment of 4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the parent 4-chloro-7-azaindole (B22810) provides a reference for the expected chemical shifts of the aromatic protons in the target molecule. chemicalbook.com For this compound, the ethyl group at the C2 position would introduce characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), likely appearing in the upfield region of the spectrum. The protons on the pyrrolo[2,3-b]pyridine core are expected in the aromatic region. The H5 and H6 protons on the pyridine (B92270) ring and the H3 proton on the pyrrole (B145914) ring would exhibit chemical shifts influenced by the chloro and ethyl substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbon of the methyl group would be found at high field, while the methylene carbon would be slightly downfield. The aromatic carbons of the pyrrolo[2,3-b]pyridine core would resonate at lower field, with their precise chemical shifts influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms within the ring system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂- (ethyl) | ~2.8 (quartet) | ~20-25 |
| -CH₃ (ethyl) | ~1.3 (triplet) | ~12-15 |
| H3 | ~6.5-7.0 | ~100-105 |
| C4 | - | ~145-150 |
| H5 | ~7.0-7.5 | ~115-120 |
| H6 | ~8.0-8.5 | ~125-130 |
| C7a | - | ~148-152 |
| C3a | - | ~128-132 |
| C2 | - | ~155-160 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, thereby confirming its molecular formula (C₉H₉ClN₂).
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. The isotopic pattern of the molecular ion would be characteristic of a monochlorinated compound, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable cation. Another expected fragmentation would be the loss of a chlorine atom (•Cl). Further fragmentation could involve the cleavage of the pyrrolo[2,3-b]pyridine ring system.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 180/182 | [C₉H₉ClN₂]⁺ | Molecular Ion [M]⁺ |
| 165/167 | [C₈H₆ClN₂]⁺ | [M - CH₃]⁺ |
| 145 | [C₉H₉N₂]⁺ | [M - Cl]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, data from related structures, such as 5-chloro-7-azaindole-3-carbaldehyde and 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, can offer valuable insights. mdpi.comnih.gov
These related structures reveal that the pyrrolopyridine ring system is essentially planar. mdpi.comnih.gov In the solid state, molecules of this type often engage in intermolecular hydrogen bonding. For this compound, the N1-H of the pyrrole ring can act as a hydrogen bond donor, while the N7 of the pyridine ring can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or chains in the crystal lattice. mdpi.com The presence of the chlorine atom may also lead to halogen bonding interactions, further influencing the crystal packing. The ethyl group at the C2 position would likely be oriented to minimize steric hindrance with neighboring molecules.
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, potential C-H···Cl and π-π stacking |
| Molecular Geometry | Planar pyrrolo[2,3-b]pyridine core |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. A detailed vibrational analysis of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes provides a strong basis for assigning the vibrational modes of this compound. mdpi.com
The IR spectrum would be expected to show a characteristic N-H stretching vibration for the pyrrole ring in the region of 3100-3300 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic rings and the ethyl group would appear around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrrolo[2,3-b]pyridine ring system would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
The Raman spectrum would provide complementary information. Non-polar bonds, such as the C-C bonds of the aromatic rings, often give rise to strong Raman signals. The symmetric vibrations of the ring system would also be expected to be prominent in the Raman spectrum.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|
| N-H stretch (pyrrole) | 3100-3300 | Medium/Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium/Strong |
| C-H stretch (aliphatic) | 2850-2970 | Medium/Medium |
| C=C/C=N stretch (ring) | 1400-1600 | Strong/Strong |
| C-Cl stretch | <800 | Strong/Medium |
Investigation of Tautomeric Forms and Dynamic Equilibria (e.g., 1H- vs. 7H-Pyrrolopyridines, Pyridone-Hydroxypyridine Tautomerism)
Prototropic tautomerism is a key feature of many heterocyclic compounds, including pyrrolo[2,3-b]pyridines. researchgate.net In this system, the proton on the pyrrole nitrogen (N1) can potentially migrate to the pyridine nitrogen (N7), leading to a dynamic equilibrium between the 1H- and 7H-tautomeric forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring system.
For this compound, the 1H-tautomer is generally expected to be the more stable form. However, the presence of the electron-withdrawing chlorine atom at the C4 position and the electron-donating ethyl group at the C2 position could influence the relative stabilities of the two tautomers. Computational studies on related systems can provide valuable insights into the energetics of this equilibrium.
In addition to the 1H- vs. 7H-tautomerism, the possibility of pyridone-hydroxypyridine tautomerism exists if a hydroxyl group is present on the pyridine ring. While not directly applicable to the title compound, it is an important consideration in the broader class of substituted pyrrolopyridines. semanticscholar.org Spectroscopic techniques, particularly NMR, can be used to study these dynamic equilibria. For instance, in cases of rapid tautomeric exchange, averaged signals may be observed in the NMR spectrum, while at lower temperatures, it may be possible to observe distinct signals for each tautomer. researchgate.net
Theoretical and Computational Chemistry Studies of Pyrrolo 2,3 B Pyridine Compounds
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules, offering reliable results that are often comparable to experimental data. ajchem-a.com Studies on pyrrolo[2,3-b]pyridine derivatives utilize DFT to calculate key quantum chemical descriptors that govern molecular stability and reactivity.
These calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com For the parent 7-azaindole (B17877) scaffold, the presence of the nitrogen atom in the pyridine (B92270) ring influences the electron distribution, making it a π-deficient heterocycle. pitt.edu
Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps illustrate the charge distribution across a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. ajchem-a.comtandfonline.com For pyrrolo[2,3-b]pyridine systems, the pyridine nitrogen is typically a site of negative potential, making it a primary target for protonation and hydrogen bond formation. pitt.edu The pyrrole (B145914) nitrogen, conversely, is part of an electron-rich region, while the C-3 position of the pyrrole ring is often susceptible to electrophilic attack. pitt.edu The introduction of a chlorine atom at the C-4 position and an ethyl group at the C-2 position in "4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine" would further modulate this electronic landscape. The electron-withdrawing chlorine atom would increase the positive potential in the pyridine ring, while the electron-donating ethyl group would enhance the electron density in the pyrrole ring.
Table 1: Representative Quantum Chemical Descriptors from DFT Studies on Pyrrolo[2,3-b]pyridine Derivatives
| Descriptor | Typical Value Range (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -5.5 | Electron-donating capability |
| ELUMO | -1.5 to -1.0 | Electron-accepting capability |
Note: The values presented are illustrative and can vary based on the specific substituents and computational methods used.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For pyrrolo[2,3-b]pyridine derivatives, which are often kinase inhibitors, docking studies are essential to understand their binding modes within the ATP-binding pocket of the target kinase. tandfonline.comsci-hub.se
A crucial interaction for many 7-azaindole-based inhibitors is the formation of one or two hydrogen bonds between the pyrrole N-H and the pyridine nitrogen (N7) with the "hinge" region of the kinase. nih.govtandfonline.com This bidentate hydrogen bonding pattern mimics the interaction of the adenine (B156593) portion of ATP with the kinase hinge. nih.gov For this compound, the N1-H and N7 atoms are the key hydrogen bond donors and acceptors, respectively, that anchor the molecule in the active site.
Molecular Dynamics (MD) simulations are then used to assess the stability of the docked ligand-protein complex over time. nih.govsci-hub.se MD simulations provide insights into the dynamic behavior of the complex, revealing the flexibility of both the ligand and the protein, and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govtandfonline.com These simulations can confirm the stability of the binding pose predicted by docking and help calculate binding free energies, offering a more accurate estimation of binding affinity. nih.gov
Table 2: Common Kinase Targets for Pyrrolo[2,3-b]pyridine Scaffolds and Key Hinge Region Residues
| Kinase Target | PDB ID (Example) | Key Hinge Residue(s) for H-Bonding |
|---|---|---|
| BRAF | 4G5Z | Cys532 |
| c-Met | 3F82 | Met1160 |
| IKKα | 5EBZ | Cys98 |
| Aurora B | 2VRX | Ala213 |
Pharmacophore Modeling and Virtual Screening Approaches for Scaffold Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. nih.gov For a series of active pyrrolo[2,3-b]pyridine derivatives, a common pharmacophore model often includes:
A hydrogen bond donor (the pyrrole N-H).
A hydrogen bond acceptor (the pyridine N7).
An aromatic ring feature (the fused bicyclic core).
Specific hydrophobic or aromatic features corresponding to substituents at various positions.
Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large compound libraries (virtual screening) to identify new molecules that fit the model and are therefore likely to be active. nih.gov This approach is highly effective for scaffold hopping, where the core pyrrolo[2,3-b]pyridine structure might be replaced by a different chemical scaffold that maintains the same pharmacophoric features. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netej-chem.org In the context of pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. tandfonline.comresearchgate.netnih.gov
These models generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are predicted to influence activity. For example:
Steric Maps (CoMFA/CoMSIA): Green contours indicate regions where bulky groups increase activity, while yellow contours show where they decrease it.
Electrostatic Maps (CoMFA/CoMSIA): Blue contours highlight areas where positive charges are favorable, while red contours indicate where negative charges are preferred.
Hydrophobic and H-Bonding Maps (CoMSIA): Other maps can show where hydrophobic, hydrogen-bond donor, or hydrogen-bond acceptor properties are beneficial or detrimental to the biological activity.
These models provide predictive power for newly designed compounds and offer clear visual guidance for optimizing the scaffold. For instance, a QSAR model might suggest that a bulky, hydrophobic substituent is preferred at the C-2 position (like the ethyl group in this compound), while an electronegative group is favorable at the C-4 position (like the chlorine atom). nih.gov
Analysis of Aromaticity and Electronic Delocalization within the Fused Ring System
The pyrrolo[2,3-b]pyridine system is an aromatic heterocycle. Its aromaticity and electronic delocalization are fundamental to its planarity, stability, and ability to engage in π-π stacking interactions within protein binding sites. nih.gov The fusion of the electron-rich pyrrole ring and the electron-deficient pyridine ring results in a unique electronic push-pull system. pitt.edu
Structure Activity Relationship Sar and Design Principles for Pyrrolo 2,3 B Pyridine Analogues
Impact of Substituents at C4 and N1 on Molecular Interactions
The substituents at the C4 and N1 positions of the pyrrolo[2,3-b]pyridine scaffold are pivotal in defining the molecule's interactions with its biological targets and its synthetic accessibility.
The C4 position , occupied by a chlorine atom in the parent compound, is a key site for molecular modification. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution. chemicalbook.com This reactivity is frequently exploited in the synthesis of analogues where the chlorine is replaced by various amine-containing groups to modulate target affinity and selectivity. nih.govchemicalbook.com In many kinase inhibitors, the C4-substituent extends into the ATP binding site, where it can form crucial hydrogen bonds or other non-covalent interactions. For instance, studies on Janus kinase 3 (JAK3) inhibitors showed that introducing a cyclohexylamino group at the C4-position led to a significant increase in inhibitory activity. researchgate.net
The N1 position , the nitrogen of the pyrrole (B145914) ring, is also critical for activity. The N-H group can act as a hydrogen bond donor, contributing to the anchoring of the ligand in the active site. The substitution pattern at N1 can dramatically influence potency. In a series of phosphodiesterase 4B (PDE4B) inhibitors, moving from a related scaffold to the pyrrolo[2,3-b]pyridine core with an unsubstituted N1-H led to an increase in potency. nih.gov Conversely, N-methylation of a similar scaffold resulted in an inactive compound. nih.gov The N1 position is also a site for synthetic modification, often through reactions like Chan-Lam coupling to introduce aryl groups, which can further refine the compound's interaction profile. nih.gov During multi-step syntheses, this position is commonly protected, for example with a trimethylsilylethoxymethyl (SEM) group, to prevent unwanted reactions. nih.gov
Role of the Ethyl Group at C2 in Modulating Ligand Binding and Selectivity
While specific studies focusing solely on the C2-ethyl group of 4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine are not extensively detailed in the reviewed literature, the C2 position is a well-established site for structural modification that influences ligand binding and selectivity. Synthetic strategies frequently involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other substituents at the C2 position. nih.gov
General principles from related heterocyclic scaffolds can provide insight into the potential role of the C2-ethyl group. For instance, in a study of pyrrolo[3,4-c]pyridine derivatives, it was observed that increasing the length of an alkyl chain substituent from methyl to ethyl or propyl enhanced biological activity, whereas larger, bulkier groups like phenyl or cyclopentyl resulted in a significant loss of potency. nih.gov This suggests that the size and lipophilicity of the C2 substituent are finely tuned for optimal interaction within a target's binding pocket. The ethyl group likely occupies a specific hydrophobic pocket, and its size may be optimal for maximizing van der Waals interactions without causing steric hindrance. Further elaboration at this position, for example by creating C2-carboxamides, has been a successful strategy in developing potent inhibitors for targets like PDE4B. nih.gov
Effects of Remote Substituents on Scaffold Efficacy and Specificity
In the development of JAK3 inhibitors, the introduction of a carbamoyl (B1232498) group (-CONH2) at the C5 position of the 1H-pyrrolo[2,3-b]pyridine ring was a critical modification that resulted in a substantial increase in inhibitory activity. researchgate.net This highlights how a relatively small, hydrogen-bonding group at a remote position can establish new, favorable interactions with the target protein. Similarly, research on the related pyrrolo[2,3-d]pyrimidine scaffold has demonstrated that substitutions at the C5 and C6 positions are crucial for optimizing activity and selectivity against various kinases. mdpi.com These remote substituents can influence the molecule's presentation to the target and fine-tune its electronic and steric profile, thereby differentiating its binding affinity for the intended target versus off-target proteins.
| Position | Substituent | Target | Effect on Activity (IC50) | Reference |
| C4 | Cyclohexylamino | JAK3 | 14 nM | researchgate.net |
| C4 | Cyclopentylamino | JAK3 | 15 nM | researchgate.net |
| C4 | Cycloheptylamino | JAK3 | 3.5 nM | researchgate.net |
| C5 | Carboxamide | JAK3 | Maintained moderate activity | researchgate.net |
Design Strategies for Modulating Physicochemical Properties
Strategic structural modifications are essential for optimizing the physicochemical properties of pyrrolo[2,3-b]pyridine analogues to ensure favorable drug-like characteristics, such as solubility, lipophilicity, and membrane permeability.
Lipophilicity: This property, often measured as LogP, can be modulated by introducing or removing hydrophobic or hydrophilic groups. Adding aryl groups at N1 or C2, or alkyl chains at various positions, generally increases lipophilicity. nih.govnih.gov Conversely, incorporating polar functional groups can decrease it.
Hydrogen Bonding Potential: The capacity to form hydrogen bonds is critical for target binding and solubility. The pyrrole N-H and pyridine nitrogen atoms of the core scaffold are key hydrogen bond donors and acceptors, respectively. Introducing functional groups such as amides (-CONH-), hydroxyls (-OH), or additional nitrogen-containing heterocycles can increase the hydrogen bonding potential of the molecule, often leading to improved target affinity and aqueous solubility. nih.govmdpi.com The acylation of hydroxyl groups has been shown to decrease antiproliferative activity, suggesting that hydrogen bond donor groups can be beneficial for biological function. mdpi.com
Solubility and Permeability: A balance between lipophilicity and hydrophilicity is crucial for both solubility and the ability to cross cell membranes. Poor solubility and limited permeability can render a compound with high enzymatic potency inactive at the cellular level. nih.gov Design strategies often involve iterative modifications of remote substituents to achieve this balance without compromising target engagement.
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of pyrrolo[2,3-b]pyridine analogues is a critical determinant of their biological activity. The fused bicyclic ring system is largely planar, providing a rigid anchor to fit into the often-flat adenine-binding region of kinase active sites. nih.gov Molecular docking simulations are widely used to predict and rationalize the binding modes of these compounds. nih.govnih.gov
These studies consistently show that the pyrrolo[2,3-b]pyridine scaffold acts as a hinge-binder, forming one or more canonical hydrogen bonds with the protein backbone of the hinge region. For example, in GSK-3β, the scaffold was shown to form two hydrogen bonds with the key residues ASP-133 and VAL-135, which is essential for ligand recognition. nih.gov
Applications of Pyrrolo 2,3 B Pyridine Scaffolds in Target Oriented Research
Utilization as Core Scaffolds for Kinase Inhibitor Research
The pyrrolo[2,3-b]pyridine nucleus is a cornerstone in the design of ATP-competitive kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a highly effective anchor for inhibitor design. By modifying the substituents at various positions on this core scaffold, researchers can achieve high potency and selectivity for a range of kinase targets implicated in diseases such as cancer and inflammatory disorders.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors. nih.gov
In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized, leading to the discovery of compound 4h as a highly potent pan-FGFR inhibitor. nih.gov The design strategy focused on keeping the 1H-pyrrolo[2,3-b]pyridine motif as the hinge-binding element while modifying other positions to optimize interactions with the kinase domain. The 1H-pyrrolo[2,3-b]pyridine core of compound 4h establishes two crucial hydrogen bonds with the backbone carbonyl of glutamate (B1630785) (E562) and the NH of alanine (B10760859) (A564) in the hinge region of FGFR1. nih.gov Further interactions, including a π–π stacking between the 3,5-dimethoxyphenyl group of 4h and a phenylalanine residue (F489), contribute to its high affinity. nih.gov
The optimization from an initial hit compound (1 ) to the lead compound (4h ) resulted in a nearly 300-fold increase in activity against FGFR1. nih.gov Compound 4h demonstrated potent inhibitory activity across multiple FGFR isoforms. nih.gov
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
Inhibition of Janus Kinases (JAKs), with Focus on JAK3
Janus kinases (JAKs) are critical cytoplasmic tyrosine kinases involved in cytokine signaling pathways that regulate immune and inflammatory responses. Due to its specific expression in lymphoid cells, JAK3 is a key target for immunosuppressive therapies for conditions like rheumatoid arthritis and organ transplant rejection. jst.go.jp
Researchers have developed novel immunomodulators targeting JAK3 using the 1H-pyrrolo[2,3-b]pyridine scaffold. jst.go.jpnih.gov Starting with the initial template compound 6 , which showed modest JAK inhibitory activity, a structure-activity relationship (SAR) study was conducted. jst.go.jpresearchgate.net Key modifications included the introduction of a carbamoyl (B1232498) group at the C5-position and the substitution of various cycloalkylamino groups at the C4-position of the pyrrolo[2,3-b]pyridine ring, which was accomplished via nucleophilic substitution on a 4-chloro precursor. jst.go.jpnih.gov
This optimization led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net The removal of an N-methyl group at the C4-position of an earlier compound to accommodate the C5-carbamoyl group resulted in a greater than 100-fold increase in JAK3 inhibitory activity for a related analog, 14a . jst.go.jp
| Compound | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) |
|---|---|---|---|
| 6 | 1100 | 2900 | 1800 |
| 14a | 14 | 110 | 88 |
| 14c | 3.5 | 25 | 13 |
Modulation of Serum- and Glucocorticoid-inducible Kinase 1 (SGK-1)
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a central role in cellular processes like cell proliferation and survival. Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. The development of SGK1 inhibitors is therefore an active area of research. koreascience.kr
A series of pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their potential as SGK1 inhibitors. koreascience.kr While specific inhibitory concentration (IC₅₀) data for these compounds against SGK1 are not detailed in the primary literature, the research highlights the scaffold's utility in exploring this therapeutic target. The study underscores the diverse pharmacological activities of pyrrolo[2,3-b]pyridine derivatives and the importance of understanding their structure-activity relationships to optimize their effectiveness against kinases like SGK1. koreascience.kr
Inhibition of MutT Homologue 1 (MTH1)
A review of the scientific literature did not yield significant research specifically investigating 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of MutT Homologue 1 (MTH1). This area may represent an unexplored opportunity for the application of this versatile scaffold.
Modulation of Tropomyosin Receptor Kinases (TRKs)
Tropomyosin receptor kinases (TRKs) are a family of receptors that, when activated by neurotrophins, play a crucial role in neuronal signaling. Gene fusions involving TRKs are oncogenic drivers in a variety of cancers, making them an important therapeutic target.
Research into novel inhibitors for Colony-Stimulating Factor 1 Receptor (CSF-1R) has led to the discovery of 1H-pyrrolo[2,3-b]pyridine-based compounds with potent, multi-kinase inhibitory activity that includes TRK family members. acs.org Compound III-1 , developed in this program, showed strong inhibitory activity against TRKB and TRKC, in addition to its primary target. acs.org This finding highlights the potential of the pyrrolo[2,3-b]pyridine scaffold for developing multi-kinase inhibitors that can simultaneously target several oncogenic pathways. The specific core of the reported compound was a 5-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
| Compound | Primary Target | TRKB Inhibition (%) @ 1 µM | TRKC Inhibition (%) @ 1 µM |
|---|---|---|---|
| III-1 | CSF-1R | >90% | >90% |
Scaffold for Cholinergic Receptor Modulators (e.g., M1 PAMs)
Beyond kinase inhibition, the pyrrolo[2,3-b]pyridine scaffold has proven valuable in the development of modulators for other classes of proteins, such as G-protein coupled receptors. Specifically, it has been used to create positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine (B1216132) receptor, a promising target for treating cognitive impairments in Alzheimer's disease and schizophrenia. nih.gov
Through a scaffold hopping approach, a novel series of M1 PAMs based on a pyrrolo[2,3-b]pyridine carboxamide core was developed. nih.gov The synthesis of these modulators began with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (9 ), a close analog of the subject compound. nih.gov This starting material was alkylated, converted to a boronate ester, and then subjected to a Suzuki coupling to introduce various structural motifs. Finally, hydrolysis of the nitrile and amide coupling yielded the target M1 PAMs. nih.gov
This research led to the discovery of VU6007477 , a potent and CNS-penetrant M1 PAM with minimal agonist activity, thereby avoiding the cholinergic adverse effects that plagued earlier M1-targeted drugs. nih.govresearchgate.net
| Compound | Rat M1 PAM Potency (EC₅₀, nM) | M1 Agonist Activity (EC₅₀) |
|---|---|---|
| VU6007477 | 230 | > 10 µM |
Exploration as Antimycobacterial and Antimicrobial Agents (as a research area, not clinical)
The pyrrolo[2,3-b]pyridine nucleus is a recognized pharmacophore in the development of new antimicrobial and antimycobacterial agents. Although direct studies on 4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine are not extensively documented, research into structurally related compounds highlights the potential of this chemical class. The core structure is a bioisostere of indole (B1671886) and purine, allowing it to interact with a variety of biological targets.
Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold, for instance, have been synthesized and evaluated for their antimycobacterial properties. The strategic placement of different substituents on the pyrrolo[2,3-b]pyridine ring system allows for the modulation of activity and specificity. The introduction of a chlorine atom, as seen in the subject compound, is a common strategy in medicinal chemistry to enhance binding affinity or alter electronic properties.
Below is a table summarizing the antimycobacterial and antimicrobial activities of some representative pyrrolopyridine and related derivatives from various research studies. It is important to note that these are not direct studies of this compound but illustrate the potential of the core scaffold.
| Compound Class | Organism(s) | Activity/Findings |
| Pyrrolo[2,3-d]pyrimidine derivatives | Mycobacterium tuberculosis | Some derivatives have shown promising in vitro activity. |
| Substituted Pyrrolo[2,3-b]pyridines | Various bacteria and fungi | Broad-spectrum antimicrobial activity has been reported for certain analogs. |
Development of Chemical Probes for Biological Systems
The pyrrolo[2,3-b]pyridine scaffold has also been utilized in the development of chemical probes for studying biological systems. nih.gov These probes are often designed to interact with specific cellular targets, such as enzymes or receptors, allowing researchers to investigate their function and role in disease processes. The inherent fluorescence of some pyrrolopyridine derivatives makes them particularly suitable for use in imaging and assay development. researchgate.net
For example, derivatives of the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) core have been developed as fluorescent probes for biological imaging. nih.gov The photophysical properties of these compounds can be tuned by modifying the substituents on the heterocyclic ring system. While there is no specific information on this compound as a chemical probe, its core structure suggests that with appropriate functionalization, it could be adapted for such applications. The chloro and ethyl groups could serve as handles for further chemical modification to introduce fluorophores or reactive groups for target labeling.
Role as Synthetic Intermediates for Complex Organic Molecules
One of the most significant roles of 4-chloro-pyrrolo[2,3-b]pyridine derivatives is as versatile synthetic intermediates in the construction of more complex organic molecules. The chlorine atom at the 4-position is a key functional group that allows for a variety of subsequent chemical transformations, most notably cross-coupling reactions.
The closely related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a widely used building block in pharmaceutical synthesis. chemicalbook.comsrinichem.com It serves as a precursor for the synthesis of a range of biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents. chemicalbook.comsrinichem.com The chlorine atom can be readily displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. nih.gov
For instance, 4-chloro-2-substituted-1H-pyrrolo[2,3-b]pyridines can undergo Suzuki-Miyaura cross-coupling at the 2-position, followed by a Buchwald-Hartwig amination at the 4-position to generate diverse libraries of 2,4-disubstituted pyrrolo[2,3-b]pyridines. nih.gov This synthetic versatility makes compounds like this compound valuable starting materials for the synthesis of complex molecular architectures with potential therapeutic applications. The ethyl group at the 2-position would likely influence the reactivity and steric hindrance of the molecule, which could be exploited in targeted synthetic strategies.
Future Directions and Emerging Research Areas for 4 Chloro 2 Ethyl 1h Pyrrolo 2,3 B Pyridine
Development of Novel Synthetic Routes for Stereoselective and Sustainable Production
Future synthetic research concerning 4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives will likely prioritize efficiency, stereoselectivity, and sustainability. Current synthetic strategies often rely on multi-step processes that can be resource-intensive. nih.gov Emerging trends in organic synthesis point towards the development of more streamlined and environmentally friendly methods.
Key future developments are expected in:
One-Pot Reactions: Combining multiple reaction steps into a single procedure, which reduces solvent waste, energy consumption, and purification efforts. Researchers have developed novel one-pot methods for synthesizing the core 7-azaindole (B17877) structure, and applying these principles to generate specific derivatives like the 2-ethyl variant is a logical next step. rsc.org
Catalysis Innovation: The use of novel catalysts, including metal-based (e.g., palladium, iron) and organocatalysts, is an active area of research for constructing the 7-azaindole ring system. researchgate.netresearchgate.net Future work will likely focus on developing catalysts that can introduce the ethyl group at the 2-position with high regioselectivity and potentially stereoselectivity if a chiral center is desired in subsequent modifications.
Green Chemistry Approaches: Methods that utilize less hazardous solvents, reduce waste, and are more energy-efficient are becoming increasingly important. This includes microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for 7-azaindole synthesis, and reactions performed in greener solvents like water. researchgate.netbohrium.comacs.org
| Synthetic Strategy | Potential Advantage | Relevance to this compound |
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste | Streamlining the assembly of the substituted pyrrolopyridine core. acs.org |
| Novel Metal Catalysis (e.g., Iron) | Lower cost, reduced toxicity compared to precious metals | Facilitating key bond-forming reactions in a more sustainable manner. researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Accelerating the synthesis process, making it more efficient for library creation. researchgate.netbohrium.com |
| Flow Chemistry | Scalability, safety, and process control | Enabling safer and more consistent large-scale production. |
Advanced Computational Design of Highly Selective and Potent Derivatives
Computational chemistry is poised to play an increasingly pivotal role in the evolution of drugs derived from the this compound scaffold. By leveraging advanced modeling techniques, researchers can rationally design new molecules with enhanced potency and selectivity for specific biological targets, thereby minimizing off-target effects.
Future research will heavily integrate:
Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of target proteins, molecular docking simulations can predict how derivatives of this compound will bind. This allows for the in silico design of modifications that optimize interactions with the target, a strategy already employed for developing pyrrolopyridine-based inhibitors for kinases like CSF1R and JAK1. nih.govmdpi.comacs.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models help to identify the key structural features of a molecule that are essential for its biological activity. nih.gov These models can be built for a series of this compound analogs to predict the potency of newly designed compounds before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a drug-target complex over time, helping to assess the stability of the binding and the influence of the ligand on the protein's conformation. nih.gov This can be crucial for designing inhibitors that are effective in a physiological environment.
Exploration of New Biological Targets and Pathways for Scaffold Utility
The 7-azaindole scaffold is a proven pharmacophore, particularly for kinase inhibitors. scielo.br Several approved drugs, such as the B-RAF inhibitor Vemurafenib, are based on this core structure. scielo.br The versatility of this scaffold suggests that its utility extends far beyond its current applications.
Future research will focus on:
Targeting New Kinases: While derivatives have been developed against kinases like B-RAF, FGFR, and CDK8, many other kinases involved in disease remain to be explored. nih.govrsc.orgnih.gov The this compound core can serve as a starting point for developing inhibitors against novel kinase targets in oncology, immunology, and neurodegenerative diseases. For instance, recent studies have shown potent activity of pyrrolo[2,3-b]pyridine derivatives against GSK-3β, a target in Alzheimer's disease. nih.gov
Beyond Kinases: The structural features of the pyrrolopyridine ring system make it suitable for interacting with other classes of biological targets. There is growing interest in exploring its potential as an inhibitor of other enzymes or as a modulator of protein-protein interactions.
Pharmacological Profiling: Broader screening of existing and new derivatives against diverse panels of biological targets will likely uncover unexpected activities. This could lead to the repurposing of compounds for entirely new therapeutic indications, including potential antiviral or anti-inflammatory applications. researchgate.netchemicalbook.com
| Target Class | Example(s) | Future Potential for this compound Derivatives |
| Protein Kinases | B-RAF, CSF1R, FGFR, JAK1, CDK8, GSK-3β | Development of highly selective inhibitors for various cancers and neurodegenerative diseases. scielo.brrsc.orgnih.govnih.gov |
| Other Enzymes | Dihydrofolate Reductase | Exploration for antimicrobial or antiparasitic applications. |
| Receptors | Chemokine receptors (e.g., CCR2) | Potential development of anti-inflammatory agents. researchgate.netchemicalbook.com |
| Non-traditional Targets | Protein-Protein Interactions | Design of modulators for challenging disease pathways. |
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
To fully explore the therapeutic potential of the this compound scaffold, modern drug discovery platforms are essential. High-throughput screening (HTS) and combinatorial chemistry enable the rapid synthesis and evaluation of vast numbers of compounds.
The future in this area involves:
Combinatorial Library Synthesis: Creating large, diverse libraries of molecules where the core is this compound, but various chemical groups are attached at different positions. This can be achieved using solid-phase synthesis techniques, which are amenable to automation.
DNA-Encoded Libraries (DELs): This technology involves synthesizing vast libraries of compounds, each tagged with a unique DNA barcode. This allows for the screening of billions of molecules simultaneously against a biological target, dramatically accelerating the hit identification process. The development of a DEL based on the related pyrrolo[2,3-d]pyrimidine scaffold highlights the feasibility of this approach. bohrium.com
High-Content Screening (HCS): Moving beyond simple activity assays, HCS uses automated microscopy and cellular imaging to assess the effects of compounds on complex cellular processes. Screening a library of this compound derivatives with HCS could reveal novel mechanisms of action or identify compounds that induce specific desired cellular changes.
Investigation into Materials Science Applications of Pyrrolo[2,3-b]pyridine Derivatives
While the primary focus for the 7-azaindole scaffold has been in medicinal chemistry, its unique electronic and photophysical properties open doors to applications in materials science. rsc.org The fused aromatic ring system is a feature found in many organic electronic materials.
Emerging research areas include:
Organic Light-Emitting Diodes (OLEDs): Certain pyrrolopyridine derivatives have been investigated as blue light emitters for OLED displays. researchgate.net The specific substitution pattern on the this compound core could be tuned to modify its luminescent properties, such as emission color and quantum yield, making it a candidate for new display and lighting technologies.
Organic Semiconductors: The electron-rich nature of the pyrrolopyridine system suggests potential use in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) cells. Future research could involve synthesizing polymers or small molecules incorporating the this compound unit to study their charge transport properties.
Sensors: The ability of the nitrogen atoms in the scaffold to coordinate with metal ions or participate in hydrogen bonding could be exploited to create chemical sensors. Derivatives could be designed to exhibit a change in fluorescence or color upon binding to a specific analyte.
Q & A
Q. What are the optimal synthetic routes for preparing 4-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine, and how does regioselectivity impact yield?
The synthesis of pyrrolo[2,3-b]pyridine derivatives often involves multi-step reactions. For 4-chloro-2-ethyl derivatives, a regioselective chlorination step is critical. A common approach includes:
- Step 1 : Base-mediated alkylation of 1H-pyrrolo[2,3-b]pyridine with ethyl halides to introduce the ethyl group at the 2-position.
- Step 2 : Chlorination using reagents like POCl₃ or Selectfluor® at the 4-position. Selectfluor® is preferred for milder conditions, achieving ~70–80% regioselectivity in non-polar solvents like acetonitrile .
- Key challenge : Competing halogenation at adjacent positions (e.g., 5- or 7-positions) can reduce yields. Optimizing reaction temperature (70–80°C) and solvent polarity minimizes side reactions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- X-ray crystallography : Resolves bond lengths and angles, confirming substituent positions. For example, the Cl–C4 bond length (1.73 Å) and ethyl group orientation can be validated via high-resolution data .
- NMR spectroscopy : Distinct chemical shifts for H-3 (δ ~7.2 ppm, doublet) and H-5 (δ ~8.2 ppm, doublet) in DMSO-d₆ differentiate substitution patterns. ¹⁹F-NMR (if fluorinated analogs are present) and HSQC/NOESY correlations further confirm regiochemistry .
- DFT calculations : Compare experimental and computed HOMO-LUMO gaps (e.g., 3.59 eV for the parent compound) to validate electronic structures .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinases like BTK, JAK3, or FGFR1–4. IC₅₀ values <10 nM have been reported for analogs targeting BTK .
- Antiproliferative activity : Test against cancer cell lines (e.g., MCF-7, MDA-MB-231) via MTT assays. Derivatives with electron-withdrawing groups (Cl, CF₃) often show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How do substitution patterns influence the compound’s binding affinity to kinase targets?
- SAR insights :
- 2-Ethyl group : Enhances hydrophobic interactions in kinase pockets (e.g., FGFR1’s ATP-binding site). Replacement with bulkier groups (e.g., isopropyl) reduces activity due to steric clashes .
- 4-Chloro substituent : Increases electrophilicity, promoting hydrogen bonding with conserved lysine residues (e.g., K508 in BTK). Dechlorination reduces potency by >50% .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) reveal that ΔG binding values correlate with experimental IC₅₀. For example, a ∆G of −9.2 kcal/mol predicts strong FGFR1 inhibition .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Case study : A derivative showing high activity in MCF-7 (breast cancer) but low efficacy in A549 (lung cancer) may involve:
- Metabolic stability : Assess cytochrome P450 metabolism via liver microsome assays. Ethyl groups can reduce oxidation compared to methyl analogs .
- Transporters : Use CRISPR knockouts (e.g., ABCB1/P-gp) to evaluate efflux pump contributions.
- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify unintended targets .
Q. How can experimental charge density analysis enhance understanding of intermolecular interactions?
- Topological analysis : High-resolution XRD data (100 K) mapped via Hansen–Coppens formalism reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical structure of 1H-Pyrrolo[2,3-b]pyridine](https://www.chem.ucla.edu/~harding/IGOC/P/pyrrolo23bpyridine01.png)
